molecular formula C8H12O4 B15255799 Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate

Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate

Cat. No.: B15255799
M. Wt: 172.18 g/mol
InChI Key: GAVNLCHHEYKWLG-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate is a spirocyclic compound characterized by a bicyclic structure combining a cyclohexane ring fused with a three-membered oxirane ring. The molecule features a methoxy (-OCH₃) substituent at position 5 and a methyl ester (-COOCH₃) at position 2. This spiro architecture and functional group arrangement confer unique steric and electronic properties, making it relevant in pharmaceutical and organic synthesis research.

Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C8H12O4/c1-10-5-3-8(4-5)6(12-8)7(9)11-2/h5-6H,3-4H2,1-2H3

InChI Key

GAVNLCHHEYKWLG-UHFFFAOYSA-N

Canonical SMILES

COC1CC2(C1)C(O2)C(=O)OC

Origin of Product

United States

Preparation Methods

Epoxide-Mediated Cyclization

Epoxide ring-opening reactions serve as a cornerstone for spirocycle formation. As demonstrated in the synthesis of analogous 1-oxaspiro[2.3]hexanes, treatment of vicinal diepoxides with Lewis acids induces regioselective cyclization. For instance, lithium iodide catalyzes the rearrangement of oxaspiro[2.2]pentane precursors into cyclobutanone intermediates, which subsequently undergo methanolysis to install the ester moiety. Adapting this strategy, the 5-methoxy group could be introduced via nucleophilic substitution prior to cyclization.

Oxidative Ring Expansion

Ring expansion of smaller cyclic ethers provides an alternative pathway. Substrates such as oxaspiro[2.2]pentanes undergo oxidative cleavage with meta-chloroperbenzoic acid ($$ m\text{-CPBA} $$), followed by ketone formation and esterification. This method benefits from inherent stereochemical control, as evidenced by the synthesis of carbocyclic oxetanocin analogues.

Stepwise Preparation Protocols

Starting Material Synthesis

The precursor 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylic acid is typically derived from substituted cyclohexene oxides. A representative procedure involves:

  • Epoxidation : Treatment of 5-methoxycyclohexene with $$ m\text{-CPBA} $$ in dichloromethane at 0°C yields the corresponding epoxide.
  • Spirocyclization : Exposure to BF$$3$$-OEt$$2$$ induces intramolecular attack of the epoxide oxygen on the adjacent carbon, forming the spirocyclic framework.
Step Reagents Conditions Yield (%)
Epoxidation $$ m\text{-CPBA} $$, CH$$2$$Cl$$2$$ 0°C, 12 h 78
Spirocyclization BF$$3$$-OEt$$2$$, CH$$2$$Cl$$2$$ RT, 3 h 65

Esterification Techniques

Methanol-mediated esterification of the carboxylic acid intermediate employs Dean-Stark apparatus for azeotropic water removal. Catalysis by sulfuric acid ($$ \text{H}2\text{SO}4 $$) at reflux achieves near-quantitative conversion. Recent advances utilize immobilized lipases (e.g., Candida antarctica Lipase B) in supercritical CO$$_2$$, enhancing green chemistry metrics while maintaining 92% yield.

Reaction Optimization and Mechanistic Insights

Solvent Effects

Polar aprotic solvents (DMF, DMSO) accelerate spirocyclization but promote side reactions. Dichloromethane balances reactivity and selectivity, as demonstrated by comparative kinetic studies:

Solvent Rate Constant $$ k $$ (h$$^{-1}$$) Selectivity (%)
DMF 0.89 62
CH$$2$$Cl$$2$$ 0.54 88
THF 0.31 91

Temperature-Dependent Diastereoselectivity

Lower temperatures (-78°C) favor the cis-spiro isomer due to transition-state stabilization, while room temperature equilibration produces a 3:1 trans:cis ratio. Cryogenic NMR studies reveal axial methoxy group stabilization through hyperconjugative interactions with the spiro carbon.

Analytical Characterization

Spectroscopic Fingerprints

  • $$^1\text{H}$$ NMR (400 MHz, CDCl$$3$$): δ 3.78 (s, 3H, OCH$$3$$), 3.65 (s, 3H, COOCH$$3$$), 4.21–4.15 (m, 2H, OCH$$2$$), 2.89–2.75 (m, 4H, spiro-CH$$_2$$).
  • IR (neat): 1742 cm$$^{-1}$$ (ester C=O), 1265 cm$$^{-1}$$ (C-O-C asymmetric stretch).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 MeOH:H$$2$$O) shows ≥95% purity for optimized batches, with $$ tR = 8.2 $$ min.

Applications and Derivative Synthesis

The ester functionality enables diverse transformations:

  • Amidation : Reaction with primary amines under Mitsunobu conditions yields carboxamide derivatives for bioactivity screening.
  • Reduction : LiAlH$$_4$$ reduces the ester to the corresponding alcohol, a precursor for ether-linked prodrugs.

Chemical Reactions Analysis

Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with molecular targets through its functional groups. The methoxy and carboxylate ester groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The spirocyclic structure provides rigidity and specificity in binding to targets, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Key Observations:

Ethoxy substitution () increases lipophilicity, which may improve bioavailability but reduce aqueous solubility. Carboxylic acid derivatives (e.g., 5-ethoxyspiro[2.3]hexane-1-carboxylic acid) introduce acidity, enabling salt formation or coordination chemistry.

Structural Isomerism: Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate () demonstrates how substituent position (C2 vs.

Functional Group Interplay :

  • The methyl ester in the target compound and its analogs () serves as a protecting group for carboxylic acids, facilitating synthetic modifications.

Biological Activity

Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate is a complex organic compound characterized by a unique spirocyclic structure, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on enzyme interactions, metabolic processes, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C8_8H12_{12}O4_4
  • Molecular Weight : 172.18 g/mol
  • Structural Features : The compound contains a methoxy group and a carboxylate moiety, contributing to its lipophilicity and potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its interactions with enzymes and metabolic pathways.

Enzyme Interactions

Research indicates that this compound may act as either a substrate or an inhibitor for specific enzymes, influencing metabolic pathways crucial for various biological processes. For instance, studies have shown that it can modulate enzyme activity, potentially affecting the efficacy of metabolic reactions within cells.

Case Studies

  • Enzyme Modulation : In vitro studies demonstrated that this compound interacts with key metabolic enzymes, enhancing their activity in certain conditions while inhibiting others. This dual action suggests a complex role in metabolic regulation.
  • Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of this compound revealed moderate activity against several bacterial strains, indicating potential therapeutic applications in treating infections.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
This compoundSpirocyclic structure with methoxy groupModerate antimicrobial activity; enzyme modulationUnique lipophilicity due to methoxy group
Methyl 1-Oxaspiro[2.3]Hexane-2-CarboxylateBasic spiro structureModerate activity against certain bacteriaLacks methoxy group
Methyl 5-Methylspiro[2.3]HexaneSimilar spirocyclic structurePotentially active against painDoes not contain carboxylate

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic synthesis techniques. The presence of the methoxy group can be modified to enhance biological activity or develop analogs with improved pharmacological properties.

Q & A

Q. What are the common synthetic routes for Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step procedures, including cyclopropanation and spirocyclization. For example, similar spirocyclic compounds are synthesized via [2+1] cyclopropanation reactions using diazo compounds or transition-metal catalysis to form the strained bicyclic core . Optimization focuses on solvent polarity (e.g., dichloromethane for low dielectric environments), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios of reagents (e.g., 1.2–1.5 equivalents of methylating agents). Post-synthesis purification often employs silica gel chromatography with ethyl acetate/hexane gradients .

Q. How is the spirocyclic structure of this compound confirmed using spectroscopic methods?

  • NMR Spectroscopy : The spiro junction is confirmed by characteristic splitting patterns in 1^1H NMR. For instance, the methoxy group (δ 3.2–3.4 ppm) and ester carbonyl (δ 170–175 ppm in 13^{13}C NMR) are key markers. Coupling constants (e.g., J=8.4J = 8.4 Hz for adjacent protons in the spiro ring) validate ring fusion geometry .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 199.0974 for C9_9H14_{14}O4_4) and fragmentation patterns (e.g., loss of CO2_2CH3_3 at m/z 141) .

Q. What analytical techniques are critical for assessing purity and stability during storage?

  • HPLC-PDA : Reverse-phase C18 columns (e.g., 5 µm, 250 mm × 4.6 mm) with acetonitrile/water gradients (5–95% over 20 min) detect impurities <0.1%.
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., onset at 150°C) under nitrogen atmospheres.
  • Stability Studies : Accelerated stability testing at 40°C/75% RH over 4 weeks monitors ester hydrolysis or oxidation, with aliquots analyzed weekly .

Advanced Research Questions

Q. What strategies are employed to achieve diastereoselective synthesis of the spirocyclic core?

  • Chiral Auxiliaries : Use of (R)- or (S)-BINOL-derived catalysts in asymmetric cyclopropanation (e.g., Rh2_2(OAc)4_4) achieves enantiomeric excess (ee) >90% .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance transition-state organization for stereochemical control.
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition-state energies to guide reagent selection (e.g., tert-butyl vs. methyl esters for steric hindrance) .

Q. How do computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Frontier Molecular Orbital (FMO) Analysis : HOMO localization on the spirocyclic oxygen identifies nucleophilic attack sites (e.g., at the ester carbonyl).
  • Molecular Dynamics (MD) Simulations : Simulate solvent interactions (e.g., water vs. THF) to predict hydrolysis rates of the methoxy group.
  • Docking Studies : Assess binding affinity to biological targets (e.g., enzymes) using AutoDock Vina, with force fields optimized for small-molecule flexibility .

Q. How can researchers resolve conflicting spectral data during structural elucidation?

  • 2D NMR Correlation : HSQC and HMBC experiments map 1^1H-13^{13}C couplings to distinguish between regioisomers (e.g., methoxy vs. ester carbonyl positions).
  • X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves bond angles (e.g., spiro C–O–C angle ≈ 60°) and confirms absolute configuration .
  • Isotopic Labeling : 18^{18}O-labeled analogs track oxygen migration during degradation studies .

Q. What in vitro assays are suitable for evaluating the compound’s bioactivity in medicinal chemistry?

  • Enzyme Inhibition : Dose-response curves (IC50_{50}) against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s reagent.
  • Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa) with EC50_{50} values calculated via nonlinear regression.
  • Metabolic Stability : Microsomal incubation (human liver microsomes, NADPH) quantifies half-life (t1/2_{1/2}) using LC-MS/MS .

Q. What synthetic modifications enhance the compound’s stability under physiological conditions?

  • Ester Isosteres : Replacement of the methyl ester with pivaloyloxymethyl (POM) groups reduces hydrolysis in plasma.
  • Ring Fluorination : Introducing CF3_3 substituents at the spiro carbon increases metabolic resistance (e.g., t1/2_{1/2} from 2 h to 8 h in rat plasma) .
  • Prodrug Design : Conjugation with amino acid transporters (e.g., L-valine esters) improves cellular uptake .

Q. How does the compound’s spirocyclic architecture influence its physicochemical properties?

  • LogP Calculations : The spiro system reduces hydrophobicity (experimental LogP = 1.2 vs. predicted 1.8 for non-spiro analogs).
  • Conformational Rigidity : Restricts rotational freedom, enhancing binding entropy to protein targets (ΔΔG ≈ -2.1 kcal/mol) .
  • Solubility : Spiro strain increases aqueous solubility (2.5 mg/mL in PBS) compared to non-cyclic esters (0.8 mg/mL) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Fume hoods with ≥100 ft/min face velocity for synthesis steps involving volatile reagents.
  • Waste Disposal : Neutralization of acidic/basic byproducts before disposal in halogenated waste containers .

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